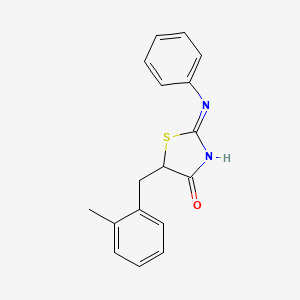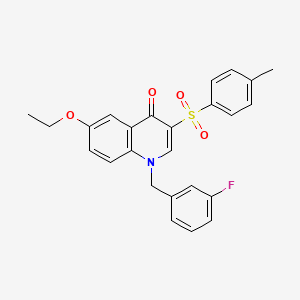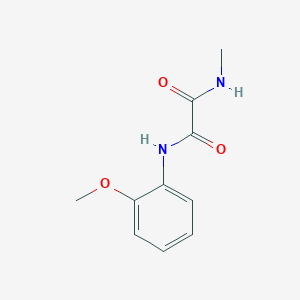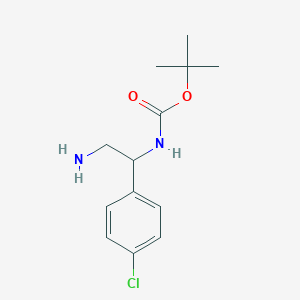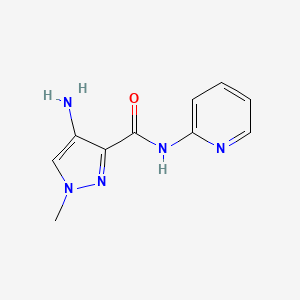
4-(2-Fluoro-4-nitrophenoxy)phenylboronic acid pinacol ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Fluoro-4-nitrophenoxy)phenylboronic acid pinacol ester is a chemical compound with the molecular formula C18H19BFNO5. It is a boronic ester derivative, which is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable building block in the synthesis of various organic molecules .
作用机制
Target of Action
Boronic esters, in general, are known to be used in metal-catalyzed carbon-carbon bond formation reactions .
Mode of Action
Boronic esters are known to undergo stereospecific transformations, retaining the high enantioenrichment of the starting boronic ester, either through a stereoretentive or a stereoinvertive pathway, leading to the formation of new c–c, c–o, c–n, c–x, or c–h bonds at stereogenic centres .
Biochemical Pathways
The compound is likely involved in the Suzuki–Miyaura reaction, a type of metal-catalyzed carbon-carbon bond formation reaction . This reaction is a type of cross-coupling reaction, allowing for the formation of a carbon-carbon bond from a halide and a boron compound .
Pharmacokinetics
It’s important to note that the stability of boronic esters can be influenced by factors such as ph .
Result of Action
The result of the compound’s action would be the formation of a new carbon-carbon bond, which is a crucial step in the synthesis of complex organic compounds . The exact molecular and cellular effects would depend on the specific context in which the compound is used.
Action Environment
The action of 4-(2-Fluoro-4-nitrophenoxy)phenylboronic acid pinacol ester, like other boronic esters, can be influenced by environmental factors. For instance, the rate of hydrolysis of some phenylboronic pinacol esters is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may vary depending on the pH of the environment.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluoro-4-nitrophenoxy)phenylboronic acid pinacol ester typically involves the reaction of 4-(2-Fluoro-4-nitrophenoxy)phenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. The reaction conditions often include the use of anhydrous solvents and a base to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency and quality of the production process .
化学反应分析
Types of Reactions
4-(2-Fluoro-4-nitrophenoxy)phenylboronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic ester group, often using acidic or basic conditions, to yield the corresponding phenol or aryl compound.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
科学研究应用
4-(2-Fluoro-4-nitrophenoxy)phenylboronic acid pinacol ester has a wide range of applications in scientific research:
相似化合物的比较
4-(2-Fluoro-4-nitrophenoxy)phenylboronic acid pinacol ester can be compared with other boronic esters, such as:
Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the fluoro and nitro substituents, making it less reactive in certain cross-coupling reactions.
4-Fluorophenylboronic Acid: Contains a fluorine substituent but lacks the nitro group and pinacol ester, resulting in different reactivity and applications.
The uniqueness of this compound lies in its combination of fluoro and nitro substituents, which enhance its reactivity and make it a valuable compound in various synthetic applications .
属性
IUPAC Name |
2-[4-(2-fluoro-4-nitrophenoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BFNO5/c1-17(2)18(3,4)26-19(25-17)12-5-8-14(9-6-12)24-16-10-7-13(21(22)23)11-15(16)20/h5-11H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTVGWKVWPDHTMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BFNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(3-chlorophenyl)-1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)

![(Z)-4-(tert-butyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3017291.png)


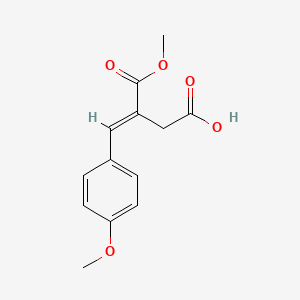
![4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-cyclobutylpyrimidine](/img/structure/B3017295.png)
